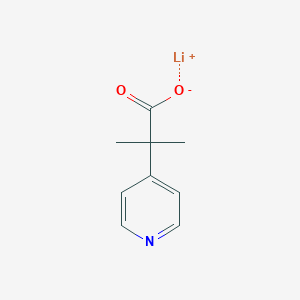

Lithium 2-methyl-2-(pyridin-4-YL)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

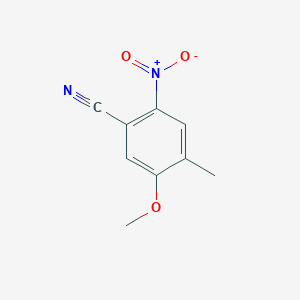

Lithium 2-methyl-2-(pyridin-4-YL)propanoate, also known as lithium 4-pyridylmethylphenylacetate or LiPMA, is a lithium salt of 4-pyridylmethylphenylacetic acid. It is a white crystalline powder that is soluble in water and polar solvents. LiPMA has been studied for its potential application in the treatment of bipolar disorder, depression, and neurodegenerative diseases.

科学的研究の応用

Ionic Liquid and Lithium Salt Mixtures

Research has delved into the characteristics and potential applications of mixtures involving ionic liquids and lithium salts, with lithium 2-methyl-2-(pyridin-4-yl)propanoate possibly serving as a component due to its structural compatibility. Ionic liquids, when mixed with lithium salts, exhibit enhanced electrochemical properties and stability, making them suitable for use in advanced battery technologies and energy storage systems. The study by Nicotera et al. (2005) provides an extensive NMR characterization of ionic liquid-LiX mixtures, revealing insights into the interactions between the ionic liquid and lithium salt, which could include this compound, and their diffusion coefficients. These mixtures have shown potential in improving the performance and safety of lithium-ion batteries (Nicotera et al., 2005).

Enhanced Electrochemical Performance

The stability and electrochemical behavior of pyrrolidinium-based ionic liquids, which may share structural similarities with this compound, have been investigated in Li-O2 cell setups. These studies underscore the potential of such compounds in improving the efficiency and longevity of electrochemical cells, including lithium-air batteries. The research by Piana et al. (2014) explores the use of 1-methyl-1-butylpyrrolidinium bis(trifluoromethylsulfonyl)imide electrolyte in various Li-O2 cell configurations, highlighting its electrochemical stability and capacity enhancements in specific setups, suggesting that similar lithium compounds could offer comparable benefits (Piana et al., 2014).

Molecular Dynamics and Transport Properties

Molecular dynamics simulations provide valuable insights into the solvation and transport properties of ionic liquid/lithium salt mixtures, including those that could feature this compound. These studies help in understanding the microscopic interactions and mobility of lithium ions within ionic liquids, which is crucial for developing high-performance electrolytes for battery applications. Li et al. (2012) conducted simulations with lithium salt mole fractions to determine densities, ion self-diffusion coefficients, and ionic conductivities, offering a theoretical framework that could be applied to studying this compound's behavior in similar systems (Li et al., 2012).

Raman Spectroscopy Investigations

Raman spectroscopy has been utilized to investigate the structural and dynamic aspects of ionic liquids and their mixtures with lithium salts. These studies can shed light on the vibrational modes and interactions within the liquid state, which are pertinent to understanding the molecular environment of this compound when used in similar contexts. The work by Castriota et al. (2005) on the ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide and its complex with lithium salt provides a comparative basis for examining how this compound might behave under similar conditions (Castriota et al., 2005).

特性

IUPAC Name |

lithium;2-methyl-2-pyridin-4-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.Li/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFKBEAWOVANRZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=CC=NC=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2253640-97-8 |

Source

|

| Record name | lithium 2-methyl-2-(pyridin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)

![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)

![5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)

![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)

![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)